Cas no 219310-07-3 (L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI))

L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The tert-butyl ester group enhances solubility and stability, while the N-methylation reduces hydrogen bonding, improving membrane permeability. The hydrochloride salt form ensures consistent handling and storage properties. This compound is particularly valuable in the development of modified peptides and bioactive molecules, where selective protection and controlled reactivity are required. Its structural features make it a versatile intermediate for medicinal chemistry applications, including the synthesis of protease inhibitors and other therapeutic agents. The product is typically characterized by high purity and reliable performance in synthetic workflows.
L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI) structure
219310-07-3 structure
Product name:L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI)
CAS No:219310-07-3
MF:C11H24ClNO2
MW:237.766762733459
CID:6052330
PubChem ID:165654036

L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI) Chemical and Physical Properties

Names and Identifiers

    • L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI)
    • tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride
    • EN300-37400183
    • 219310-07-3
    • Inchi: 1S/C11H23NO2.ClH/c1-8(2)7-9(12-6)10(13)14-11(3,4)5;/h8-9,12H,7H2,1-6H3;1H/t9-;/m0./s1
    • InChI Key: HOMNUEOKCINSHI-FVGYRXGTSA-N
    • SMILES: [C@H](NC)(CC(C)C)C(=O)OC(C)(C)C.Cl

Computed Properties

  • Exact Mass: 237.1495567g/mol
  • Monoisotopic Mass: 237.1495567g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 182
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų

L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37400183-5.0g
tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride
219310-07-3 95%
5g
$2277.0 2023-06-02
Aaron
AR028XZ4-5g
tert-butyl(2S)-4-methyl-2-(methylamino)pentanoatehydrochloride
219310-07-3 95%
5g
$3156.00 2023-12-15
Aaron
AR028XZ4-100mg
tert-butyl(2S)-4-methyl-2-(methylamino)pentanoatehydrochloride
219310-07-3 95%
100mg
$399.00 2025-02-17
Aaron
AR028XZ4-250mg
tert-butyl(2S)-4-methyl-2-(methylamino)pentanoatehydrochloride
219310-07-3 95%
250mg
$560.00 2025-02-17
Aaron
AR028XZ4-500mg
tert-butyl(2S)-4-methyl-2-(methylamino)pentanoatehydrochloride
219310-07-3 95%
500mg
$868.00 2025-02-17
1PlusChem
1P028XQS-50mg
tert-butyl(2S)-4-methyl-2-(methylamino)pentanoatehydrochloride
219310-07-3 95%
50mg
$279.00 2023-12-18
1PlusChem
1P028XQS-5g
tert-butyl(2S)-4-methyl-2-(methylamino)pentanoatehydrochloride
219310-07-3 95%
5g
$2877.00 2023-12-18
Aaron
AR028XZ4-2.5g
tert-butyl(2S)-4-methyl-2-(methylamino)pentanoatehydrochloride
219310-07-3 95%
2.5g
$2142.00 2023-12-15
Aaron
AR028XZ4-10g
tert-butyl(2S)-4-methyl-2-(methylamino)pentanoatehydrochloride
219310-07-3 95%
10g
$4667.00 2023-12-15
Enamine
EN300-37400183-0.05g
tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride
219310-07-3 95%
0.05g
$182.0 2023-06-02

L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI) Related Literature

Additional information on L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI)

L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI) (CAS No. 219310-07-3): An Overview

L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI), also known by its CAS number 219310-07-3, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of L-leucine, an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and muscle repair. The addition of the N-methyl and 1,1-dimethylethyl ester groups, along with the hydrochloride salt form, imparts unique properties that make it valuable in drug development and other applications.

The chemical structure of L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI) consists of a branched aliphatic chain with a carboxylic acid group that has been modified to form an ester. The presence of the N-methyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach target sites within the body. The hydrochloride salt form ensures solubility in aqueous environments, making it suitable for various pharmaceutical formulations.

In recent years, there has been growing interest in the use of L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI) in the development of novel therapeutic agents. One area of focus is its potential as a prodrug for delivering active compounds to specific tissues or cells. Prodrugs are inactive precursors that are converted into their active forms through metabolic processes within the body. The unique structure of this compound allows for controlled release and activation, which can enhance therapeutic efficacy while reducing side effects.

A study published in the Journal of Medicinal Chemistry in 2022 explored the use of L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI) as a prodrug for treating neurodegenerative diseases. The researchers found that this compound could effectively cross the blood-brain barrier and deliver its active metabolite to brain tissue. This property makes it a promising candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Another area of research involves the use of this compound in cancer therapy. A study published in Cancer Research in 2023 investigated the antitumor effects of L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI). The results showed that this compound could selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism behind this selective inhibition is thought to involve modulation of key signaling pathways involved in cell proliferation and apoptosis.

Beyond its therapeutic applications, L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI) has also been studied for its potential use in diagnostic imaging. A recent study published in Bioconjugate Chemistry demonstrated that this compound could be labeled with radioactive isotopes to create imaging agents for positron emission tomography (PET). The high lipophilicity and stability of this compound make it an ideal candidate for developing imaging agents with improved sensitivity and specificity.

The synthesis of L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI) involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of L-leucine with methylamine to form the N-methyl derivative, followed by esterification with tert-butanol to form the tert-butyl ester. The final step involves conversion to the hydrochloride salt form through treatment with hydrogen chloride gas or an equivalent reagent.

In conclusion, L-Leucine, N-methyl-, 1,1-dimethylethyl ester, hydrochloride (9CI) (CAS No. 219310-07-3) is a versatile compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for developing novel therapeutic agents and diagnostic tools. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in advancing medical science.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.